1-(1H-indol-5-yl)ethanamine

Description

Properties

IUPAC Name |

1-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGHGODKKCDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568922 | |

| Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147591-52-4 | |

| Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1-(1H-indol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-indol-5-yl)ethanamine is a molecule of interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules and other pharmacologically active compounds. Understanding its fundamental basic properties, such as pKa and solubility, is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-(1H-indol-5-yl)ethanamine, outlines detailed experimental protocols for the determination of its basic properties, and explores potential biological activities based on related indoleamine structures. All quantitative data are summarized for clarity, and key experimental workflows are visualized using the DOT language.

Physicochemical Properties

While specific experimentally determined data for 1-(1H-indol-5-yl)ethanamine are limited in publicly available literature, its core physicochemical properties can be summarized and estimated based on its structure and data from chemical suppliers and databases.

Table 1: Physicochemical Properties of 1-(1H-indol-5-yl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | BOC Sciences[1] |

| Molecular Weight | 160.22 g/mol | BOC Sciences[1] |

| CAS Number | 147591-52-4 | BLDpharm[] |

| Appearance | Likely a solid or oil | General chemical knowledge |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | ChemScene[3] |

| Predicted LogP | 2.1876 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 1 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Basicity and pKa Determination

The basicity of 1-(1H-indol-5-yl)ethanamine is primarily attributed to the lone pair of electrons on the nitrogen atom of the ethanamine side chain. The indole nitrogen is generally considered non-basic as its lone pair is involved in the aromatic sextet of the pyrrole ring.

Predicted pKa

Due to the absence of experimental data, chemoinformatic tools are valuable for estimating the pKa of the protonated amine. Various computational models, such as those based on quantitative structure-activity relationships (QSAR) and quantum chemistry, can provide predictions. For drug-like amines, these methods often yield results with an accuracy of ±1 to 2 pKa units.

Table 2: Predicted pKa Value

| Property | Predicted Value | Method |

| pKa (of conjugate acid) | ~9-10 | Based on similar alkylamines and computational prediction tools. |

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of amines.

Principle: A solution of the amine is titrated with a standard acid, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

Materials and Reagents:

-

1-(1H-indol-5-yl)ethanamine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

Methanol or another co-solvent if solubility is low

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of 1-(1H-indol-5-yl)ethanamine and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the reading along with the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point of the resulting titration curve.

Solubility

The solubility of 1-(1H-indol-5-yl)ethanamine is influenced by the polar amine and indole N-H groups, which can participate in hydrogen bonding, and the nonpolar indole ring and ethyl backbone.

Predicted Solubility

Based on its structure, 1-(1H-indol-5-yl)ethanamine is expected to have some solubility in polar solvents and increased solubility in acidic aqueous solutions due to the formation of the protonated, more polar ammonium salt. Its solubility in nonpolar organic solvents is likely to be moderate.

Table 3: Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble to soluble | Amine and indole N-H can form hydrogen bonds. |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Formation of a water-soluble ammonium salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly soluble | The free base is less polar than its salt. |

| Methanol, Ethanol | Soluble | Polar protic solvents can hydrogen bond with the amine. |

| Dichloromethane, Chloroform | Moderately soluble | Solvents with moderate polarity. |

| Hexane, Toluene | Sparingly soluble to insoluble | Nonpolar solvents are poor solvents for polar amines. |

Experimental Protocol for Qualitative Solubility Determination

A series of qualitative tests can efficiently determine the solubility class of the compound.

Principle: The solubility of a small amount of the compound is observed in a series of solvents with different properties (polar, nonpolar, acidic, basic).

Materials and Reagents:

-

1-(1H-indol-5-yl)ethanamine

-

Deionized water

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium hydroxide (NaOH) solution

-

Methanol

-

Dichloromethane

-

Hexane

-

Test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of 1-(1H-indol-5-yl)ethanamine to a series of labeled test tubes.

-

To each test tube, add 1 mL of one of the solvents.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. If the solid or oil is no longer visible, the compound is considered soluble.

-

Record the observations for each solvent.

Potential Biological Activity and Signaling Pathways

Structural Analogy to Serotonin

1-(1H-indol-5-yl)ethanamine is a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), lacking the 5-hydroxyl group and having a methyl group on the ethylamine side chain. This suggests that the compound may interact with serotonin receptors (5-HT receptors). The affinity and activity (agonist or antagonist) at different 5-HT receptor subtypes would depend on the specific structural requirements of the receptor binding pockets. For example, some aminoethylindole derivatives are known to be agonists at 5-HT2 receptors.[4]

Potential as a Monoamine Oxidase (MAO) Inhibitor

Some indolealkylamines are known to be inhibitors of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters. This could lead to an increase in the synaptic levels of serotonin, dopamine, and norepinephrine.

Other Potential Activities

Indole derivatives are a rich source of pharmacologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity of 1-(1H-indol-5-yl)ethanamine would require experimental validation.

Conclusion

1-(1H-indol-5-yl)ethanamine is an indoleamine with basic properties that can be systematically characterized using standard laboratory procedures. While specific experimental data on its pKa and solubility are currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. Furthermore, based on its structural similarity to known bioactive molecules, it is a promising candidate for further investigation into its pharmacological effects, particularly within the serotonergic system. The information and methodologies presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

1-(1H-indol-5-yl)ethanamine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthesis protocol for 1-(1H-indol-5-yl)ethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for further investigation of this and related indole compounds.

Chemical Structure and IUPAC Name

1-(1H-indol-5-yl)ethanamine is a primary amine featuring an indole scaffold, a common motif in pharmacologically active compounds. The ethylamine group is attached to the 5-position of the indole ring.

IUPAC Name: 1-(1H-indol-5-yl)ethanamine[1][][3]

CAS Number: 147591-52-4[1][][4][5]

Molecular Formula: C₁₀H₁₂N₂[1][][5]

Molecular Weight: 160.22 g/mol [1][]

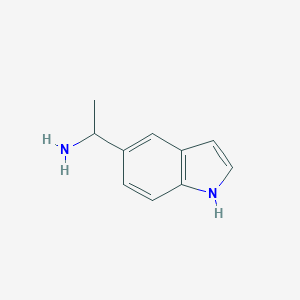

Below is a diagram illustrating the chemical structure of 1-(1H-indol-5-yl)ethanamine.

Caption: Chemical structure of 1-(1H-indol-5-yl)ethanamine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1H-indol-5-yl)ethanamine is provided in the table below. These values are primarily computationally derived and serve as a useful reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | [1][][5] |

| Molecular Weight | 160.22 g/mol | [1][] |

| CAS Number | 147591-52-4 | [1][][4][5] |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.1876 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Representative Synthesis of 1-(1H-indol-5-yl)ethanamine via Reductive Amination

This proposed synthesis involves the reductive amination of 5-acetylindole. This two-step process first involves the formation of an imine or enamine intermediate, which is then reduced to the desired primary amine.

Step 1: Reaction of 5-acetylindole with a source of ammonia to form an intermediate.

-

Materials: 5-acetylindole, ammonium acetate (or another ammonia source), methanol (or a suitable solvent), and a dehydrating agent (e.g., molecular sieves).

-

Procedure:

-

To a solution of 5-acetylindole in methanol, add an excess of ammonium acetate.

-

Add molecular sieves to the reaction mixture to remove the water formed during the reaction.

-

Stir the mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Step 2: Reduction of the intermediate to 1-(1H-indol-5-yl)ethanamine.

-

Materials: The crude reaction mixture from Step 1, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), and a suitable solvent (e.g., methanol).

-

Procedure:

-

Cool the reaction mixture from Step 1 in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reduction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(1H-indol-5-yl)ethanamine.

-

Characterization: The final product should be characterized by standard analytical techniques, including:

-

¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass spectrometry to determine the molecular weight.

-

Infrared (IR) spectroscopy to identify functional groups.

The following diagram illustrates the general workflow for the synthesis and characterization of 1-(1H-indol-5-yl)ethanamine.

References

In-depth Technical Guide: 1-(1H-indol-5-yl)ethanamine (CAS 147591-52-4)

Foreword

This document serves as a technical guide on the chemical compound 1-(1H-indol-5-yl)ethanamine, identified by the CAS number 147591-52-4. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that while this compound is commercially available, detailed public-domain literature regarding its synthesis, biological activity, and specific experimental protocols is notably scarce. This guide is compiled based on available chemical supplier information and extrapolated knowledge from structurally related indoleamine compounds.

Chemical Identity and Properties

1-(1H-indol-5-yl)ethanamine is a primary amine derivative of indole. The core structure consists of a bicyclic indole ring system with an ethanamine substituent at the 5-position.

Table 1: Physicochemical Properties of 1-(1H-indol-5-yl)ethanamine

| Property | Value | Source |

| CAS Number | 147591-52-4 | ChemScene |

| Molecular Formula | C₁₀H₁₂N₂ | ChemScene |

| Molecular Weight | 160.22 g/mol | ChemScene |

| IUPAC Name | 1-(1H-indol-5-yl)ethan-1-amine | ChemScene |

| SMILES | CC(C1=CC2=C(C=C1)NC=C2)N | ChemScene |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | ChemScene |

| logP | 2.1876 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Manufacturing

A potential synthetic workflow could involve the following key steps:

Caption: A potential synthetic pathway to 1-(1H-indol-5-yl)ethanamine.

Experimental Protocol (Hypothetical):

A generalized procedure for the reductive amination of a ketone, which could be adapted for the synthesis of 1-(1H-indol-5-yl)ethanamine from 5-acetylindole, is outlined below. Note: This is a theoretical protocol and would require optimization.

-

Imine Formation: 5-acetylindole would be dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) would be added. The reaction mixture would be stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, would be added portion-wise to the reaction mixture. The reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the completion of the reduction.

-

Work-up and Purification: Upon completion, the reaction would be quenched, and the solvent removed under reduced pressure. The residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The crude product would then be purified using column chromatography on silica gel to yield 1-(1H-indol-5-yl)ethanamine.

Potential Biological and Pharmacological Significance

While no specific biological data for 1-(1H-indol-5-yl)ethanamine has been found, the indoleamine scaffold is a well-established pharmacophore present in numerous biologically active molecules, including neurotransmitters (e.g., serotonin) and various therapeutic agents. Derivatives of indole are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The structural similarity of 1-(1H-indol-5-yl)ethanamine to neurotransmitters suggests potential interactions with receptors in the central nervous system.

Caption: A logical diagram of potential biological interactions.

Future Research and Development

The lack of extensive data on 1-(1H-indol-5-yl)ethanamine presents an opportunity for further investigation. Key areas for future research would include:

-

Development and optimization of a robust synthetic protocol.

-

In vitro screening to determine its binding affinity for a panel of receptors and enzymes, particularly those within the central nervous system.

-

Evaluation of its biological activity in various disease models, guided by the results of the in vitro screening.

-

Structure-activity relationship (SAR) studies by synthesizing and testing derivatives to identify key structural motifs for biological activity.

Conclusion

1-(1H-indol-5-yl)ethanamine is an indoleamine derivative with potential for further exploration in drug discovery and development. While currently, there is a significant gap in the scientific literature regarding its specific properties and biological functions, its structural features suggest it may possess interesting pharmacological activities. This technical guide provides a summary of the available information and outlines a framework for future research into this compound. Researchers and drug development professionals are encouraged to undertake further studies to elucidate the full potential of 1-(1H-indol-5-yl)ethanamine.

An In-depth Technical Guide to the Synthesis of 1-(1H-indol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-5-yl)ethanamine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-(1H-indol-5-yl)ethanamine, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic routes.

Core Synthesis Pathways

The most direct and widely employed method for the synthesis of 1-(1H-indol-5-yl)ethanamine is the reductive amination of the readily available starting material, 5-acetylindole. This transformation can be achieved through several methodologies, primarily categorized as one-pot reductive amination and a two-step process involving the formation and subsequent reduction of an oxime intermediate.

Pathway 1: One-Pot Reductive Amination of 5-Acetylindole

One-pot reductive amination is an efficient method that combines the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired amine.

A common and classical approach for this transformation is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. This reaction is typically carried out at elevated temperatures.

Alternatively, modern reductive amination protocols often employ a combination of an ammonium salt, such as ammonium acetate, to form the imine in situ, and a hydride reducing agent, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to reduce the imine. Sodium borohydride (NaBH₄) can also be used, often in conjunction with a Lewis acid catalyst to facilitate the reaction.

Logical Workflow for One-Pot Reductive Amination:

Caption: One-pot reductive amination of 5-acetylindole.

Pathway 2: Synthesis via Oxime Formation and Reduction

This two-step pathway involves the initial conversion of 5-acetylindole to its corresponding oxime, followed by the reduction of the oxime to the primary amine.

-

Oxime Formation: 5-acetylindole is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to yield 5-acetylindole oxime.

-

Oxime Reduction: The isolated oxime is then reduced to 1-(1H-indol-5-yl)ethanamine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Workflow for Oxime Pathway:

Caption: Two-step synthesis via an oxime intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthesis pathways. Please note that yields can vary depending on the specific reaction conditions and scale.

| Pathway | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| One-Pot Reductive Amination | ||||||

| Leuckart Reaction | 5-Acetylindole | Ammonium formate, Formic acid | Neat | 160-180 | 6-12 | 40-60 |

| NaBH₃CN/NH₄OAc | 5-Acetylindole | Sodium cyanoborohydride, Ammonium acetate | Methanol | 25-60 | 12-24 | 60-75 |

| Oxime Formation and Reduction | ||||||

| Oxime Formation | 5-Acetylindole | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 80 | 2-4 | >90 |

| Oxime Reduction (Catalytic Hydrogenation) | 5-Acetylindole Oxime | H₂, 10% Pd/C | Ethanol/AcOH | 25 | 4-8 | 70-85 |

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 5-Acetylindole using Sodium Cyanoborohydride and Ammonium Acetate

Materials:

-

5-Acetylindole

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-acetylindole (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, carefully acidify the mixture with 1N HCl to a pH of approximately 2 to decompose the excess borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2N NaOH solution to a pH of 10-12.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(1H-indol-5-yl)ethanamine.

-

The crude product can be further purified by column chromatography on silica gel or by crystallization of its salt (e.g., hydrochloride).

Protocol 2: Synthesis of 1-(1H-indol-5-yl)ethanamine via Catalytic Hydrogenation of 5-Acetylindole Oxime

Step A: Synthesis of 5-Acetylindole Oxime

Materials:

-

5-Acetylindole

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

Procedure:

-

Dissolve 5-acetylindole (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of 5-acetylindole.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add cold water to the mixture to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 5-acetylindole oxime.

Step B: Catalytic Hydrogenation of 5-Acetylindole Oxime

Materials:

-

5-Acetylindole oxime

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Acetic acid (optional, as a co-solvent)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 5-acetylindole oxime (1.0 eq) in ethanol (and optionally a small amount of acetic acid), add 10% Pd/C catalyst (5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Evacuate the apparatus and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(1H-indol-5-yl)ethanamine.

-

Further purification can be achieved by column chromatography or salt formation as described in Protocol 1.

Conclusion

This technical guide has outlined the primary and most effective synthetic pathways for the preparation of 1-(1H-indol-5-yl)ethanamine. The one-pot reductive amination of 5-acetylindole offers an efficient and direct route, while the two-step synthesis via an oxime intermediate provides a reliable alternative, particularly for achieving high purity. The detailed experimental protocols and comparative quantitative data herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the proficient synthesis of this important chemical intermediate.

1-(1H-indol-5-yl)ethanamine molecular weight and formula

An In-Depth Technical Guide to 1-(1H-indol-5-yl)ethanamine

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1H-indol-5-yl)ethanamine, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics, a proposed synthesis protocol, and potential areas of biological investigation based on related structures.

Molecular and Physicochemical Properties

1-(1H-indol-5-yl)ethanamine, with the CAS number 147591-52-4, is a primary amine derivative of the indole heterocyclic system. Its core structure consists of an indole ring substituted at the 5-position with an ethylamine group.

Molecular Formula: C₁₀H₁₂N₂[1][2][3]

Molecular Weight: 160.22 g/mol [1][2][3]

The key physicochemical and computational properties of 1-(1H-indol-5-yl)ethanamine are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | 1-(1H-indol-5-yl)ethanamine | - |

| CAS Number | 147591-52-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2][3] |

| Molecular Weight | 160.22 g/mol | [1][2][3] |

| SMILES | CC(C1=CC2=C(C=C1)NC=C2)N | [1][2] |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.1876 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2] |

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of 1-(1H-indol-5-yl)ethanamine is the reductive amination of its corresponding ketone precursor, 1-(1H-indol-5-yl)ethanone (CAS: 53330-94-2). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the target amine.

Reaction Scheme:

1-(1H-indol-5-yl)ethanone → [Imine Intermediate] → 1-(1H-indol-5-yl)ethanamine

Experimental Protocol

Materials:

-

1-(1H-indol-5-yl)ethanone

-

Ammonium acetate (CH₃COONH₄) or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)

-

Methanol (MeOH) or another suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-(1H-indol-5-yl)ethanone (1 equivalent) in methanol.

-

Add ammonium acetate (10-20 equivalents) to the solution.

-

If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting ketone.

-

-

Reduction:

-

Once imine formation is significant, cool the reaction mixture to 0°C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol under reduced pressure.

-

Add saturated sodium bicarbonate solution to neutralize any remaining acid and basify the mixture to a pH of ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(1H-indol-5-yl)ethanamine by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Potential Biological Activity and Research Applications

While no specific biological activities for 1-(1H-indol-5-yl)ethanamine have been extensively reported in the literature, the indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological effects.

-

Antimicrobial Agents: Derivatives of the isomeric 1-(1H-indol-3-yl)ethanamine have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is involved in antibiotic resistance.[4] This suggests that 1-(1H-indol-5-yl)ethanamine and its derivatives could be explored for similar antimicrobial or resistance-modifying properties.

-

Cancer and Inflammatory Diseases: Other indole derivatives, such as those based on 1-(1H-indol-1-yl)ethanone, have been developed as inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer.[1] Additionally, various indole-containing compounds are being investigated as inhibitors of xanthine oxidase for the treatment of gout and as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy.[5][6]

-

Neurological Disorders: The structural similarity of indoleamines to neurotransmitters like serotonin makes them candidates for modulating neurological pathways.

1-(1H-indol-5-yl)ethanamine serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships in these and other therapeutic areas.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for 1-(1H-indol-5-yl)ethanamine from its ketone precursor.

Caption: Synthetic workflow for 1-(1H-indol-5-yl)ethanamine.

References

- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 1-(1H-indol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted solubility and stability data for 1-(1H-indol-5-yl)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates information from structurally related indoleamines and established pharmaceutical testing protocols. It is designed to offer a robust framework for researchers initiating studies with this compound, including detailed experimental methodologies for determining its key physicochemical properties.

Physicochemical Properties

1-(1H-indol-5-yl)ethanamine is an indoleamine derivative with potential applications in medicinal chemistry and drug discovery. A summary of its basic physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 147591-52-4 | BLDpharm[1], BOC Sciences[] |

| Molecular Formula | C₁₀H₁₂N₂ | ChemScene[3] |

| Molecular Weight | 160.22 g/mol | ChemScene[3], BOC Sciences[] |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | ChemScene[3] |

| Predicted logP | 2.1876 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 1 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Solubility Profile

The solubility of 1-(1H-indol-5-yl)ethanamine has not been extensively reported in the literature. However, based on its structure—containing a relatively nonpolar indole ring and a polar primary amine group—a predicted solubility profile in common laboratory solvents can be estimated. The primary amine group suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of a more polar ammonium salt.

| Solvent | Predicted Solubility | Rationale / Comment |

| Water (pH 7) | Low | The nonpolar indole ring likely limits solubility in neutral aqueous media. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the primary amine to form a soluble salt is expected. |

| Aqueous Base (e.g., 0.1 M NaOH) | Very Low | Suppression of the ionization of the basic amine group will likely decrease aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent for dissolving a wide range of organic molecules. |

| Ethanol / Methanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding with the amine and indole N-H groups. |

| Acetonitrile | Moderate | A polar aprotic solvent, likely a suitable vehicle for analytical studies. |

| Dichloromethane (DCM) | Low to Moderate | The polarity may be too low for significant solvation of the polar amine group. |

Stability Profile

The stability of 1-(1H-indol-5-yl)ethanamine is crucial for its handling, storage, and application in biological assays. The indole ring is known to be susceptible to oxidation, and the primary amine can participate in various degradation reactions. A comprehensive assessment of its stability should be conducted through forced degradation studies.

Predicted Degradation Pathways:

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can be catalyzed by air, light, and trace metals. This can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of indole-containing compounds.

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially lead to degradation.

Recommended Storage Conditions: To minimize degradation, it is recommended to store 1-(1H-indol-5-yl)ethanamine as a solid at low temperatures (e.g., 4°C), protected from light and moisture.[3] For solutions, preparation in a suitable solvent and storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is advisable.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 1-(1H-indol-5-yl)ethanamine.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium or thermodynamic solubility measurement using the widely accepted shake-flask method.[4]

Materials:

-

1-(1H-indol-5-yl)ethanamine

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid 1-(1H-indol-5-yl)ethanamine to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µg/mL.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[5] This protocol is based on ICH guidelines.[5]

Materials:

-

1-(1H-indol-5-yl)ethanamine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(1H-indol-5-yl)ethanamine in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a PDA detector is recommended.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1-(1H-indol-5-yl)ethanamine for researchers and drug development professionals. While experimental data is sparse, the provided predictions and detailed protocols for solubility and stability testing offer a clear path for comprehensive characterization. The inherent reactivity of the indole nucleus and the primary amine functionality necessitates careful handling and thorough stability assessment to ensure the integrity and reliability of experimental results.

References

Spectroscopic Profile of 1-(1H-indol-5-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-5-yl)ethanamine is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural relation to tryptamine and other biologically active indole derivatives. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of predicted spectroscopic data for 1-(1H-indol-5-yl)ethanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such data are also presented.

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for 1-(1H-indol-5-yl)ethanamine, the following tables summarize predicted spectroscopic data obtained from computational chemistry software and databases. These predictions provide valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1-(1H-indol-5-yl)ethanamine (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | NH (indole) |

| ~7.60 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-7 |

| ~7.20 | t | 1H | H-2 |

| ~7.05 | dd | 1H | H-6 |

| ~6.50 | t | 1H | H-3 |

| ~4.20 | q | 1H | CH (ethanamine) |

| ~1.60 | br s | 2H | NH₂ (ethanamine) |

| ~1.50 | d | 3H | CH₃ (ethanamine) |

Table 2: Predicted ¹³C NMR Data for 1-(1H-indol-5-yl)ethanamine (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~138.0 | C-5 |

| ~135.0 | C-7a |

| ~127.5 | C-3a |

| ~124.5 | C-2 |

| ~121.0 | C-6 |

| ~120.0 | C-4 |

| ~111.0 | C-7 |

| ~102.5 | C-3 |

| ~51.0 | CH (ethanamine) |

| ~25.0 | CH₃ (ethanamine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-(1H-indol-5-yl)ethanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Indole) |

| ~3350, ~3280 | Medium, Sharp | N-H Stretch (Amine, symmetric & asymmetric) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2970-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1620 | Medium | N-H Bend (Amine) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1340 | Medium | C-N Stretch (Aromatic) |

| ~1240 | Medium | C-N Stretch (Aliphatic) |

| ~880-800 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 1-(1H-indol-5-yl)ethanamine

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 144 | [M - NH₂]⁺ |

| 131 | [M - C₂H₄N]⁺ (Loss of ethylamine side chain) |

| 117 | Indole ring fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of 1-(1H-indol-5-yl)ethanamine into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1-(1H-indol-5-yl)ethanamine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[4][5][6]

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5][6]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4][5][6]

-

The detector records the abundance of each ion, generating a mass spectrum.[4][5][6]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-(1H-indol-5-yl)ethanamine.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. fiveable.me [fiveable.me]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(1H-indol-5-yl)ethanamine: Synthesis, Potential Pharmacological Profile, and Associated Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential pharmacological properties, and associated signaling pathways of the indoleamine compound, 1-(1H-indol-5-yl)ethanamine (CAS Number: 147591-52-4). While specific historical discovery details and extensive biological data for this particular molecule are not widely available in peer-reviewed literature, this document extrapolates its likely characteristics based on the well-established pharmacology of structurally related 5-substituted tryptamines. This guide offers detailed, representative experimental protocols for its synthesis and for the characterization of its receptor binding profile. Furthermore, it visualizes the canonical signaling pathways of its predicted primary biological targets, the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors, to provide a foundational understanding for future research and drug development endeavors.

Introduction: The Significance of the Indoleamine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs with profound biological activities.[1][2] Its presence in the neurotransmitter serotonin (5-hydroxytryptamine) has spurred decades of research into the synthesis and pharmacological evaluation of a vast array of indole derivatives, particularly tryptamines.[1] These compounds have shown a wide range of therapeutic potential, targeting conditions such as depression, anxiety, migraine, and psychosis.[3]

Substitution at the 5-position of the indole ring has been a particularly fruitful area of investigation, leading to compounds with diverse receptor affinity and selectivity profiles.[4] 1-(1H-indol-5-yl)ethanamine, a tryptamine analog, belongs to this chemical class. Although not extensively studied, its structural similarity to known psychoactive and therapeutic agents suggests it may interact with key G protein-coupled receptors (GPCRs) in the central nervous system. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Hypothetical Pharmacological Profile

Based on structure-activity relationships of 5-substituted tryptamines, 1-(1H-indol-5-yl)ethanamine is predicted to exhibit affinity for serotonin and dopamine receptors. 5-substituted tryptamines are known to have high affinity for 5-HT1A receptors and a range of affinities for 5-HT2A receptors.[4] The ethylamine side chain is a common feature in many centrally active compounds.

Predicted Receptor Binding Affinities

The following table summarizes the predicted receptor targets for 1-(1H-indol-5-yl)ethanamine. It is important to note that the quantitative data (Ki, IC50, EC50) for this specific compound are not currently available in the public domain and would require experimental determination.

| Receptor Target | Predicted Affinity | Rationale based on Structural Analogs | Quantitative Data (Ki, IC50, EC50) |

| Serotonin 5-HT1A Receptor | High | 5-substituted tryptamines consistently show high affinity for this receptor subtype.[4] | Not Available |

| Serotonin 5-HT2A Receptor | Moderate to High | Affinity at this receptor is variable among 5-substituted tryptamines.[4] | Not Available |

| Serotonin 5-HT2C Receptor | Low to Moderate | 5-substituted tryptamines generally exhibit lower affinity for 5-HT2C receptors.[4] | Not Available |

| Dopamine D2 Receptor | Possible | The indoleamine scaffold is present in some D2 receptor ligands.[5] | Not Available |

| Adrenergic α1/β Receptors | Unlikely to be primary target | While some indole derivatives show adrenergic activity, it is less common for simple tryptamines. | Not Available |

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis of 1-(1H-indol-5-yl)ethanamine

A potential synthetic pathway could involve the following key transformations:

-

Nitration of Indole: Introduction of a nitro group at the 5-position of the indole ring.

-

Protection of the Indole Nitrogen: To prevent side reactions in subsequent steps.

-

Condensation Reaction: Reaction of the 5-nitroindole with a suitable carbonyl compound to introduce the ethylamine precursor.

-

Reduction of the Nitro Group and other functionalities: Conversion of the nitro group to an amine and reduction of any intermediate functional groups to yield the final product.

Step 1: Synthesis of 5-Nitro-1H-indole

-

Materials: 1H-Indole, Nitric Acid, Sulfuric Acid, Acetic Anhydride.

-

Procedure: To a cooled solution of 1H-indole in acetic anhydride, a solution of nitric acid in sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is then poured onto ice, and the precipitated 5-nitro-1H-indole is collected by filtration, washed with water, and dried.

Step 2: N-Protection of 5-Nitro-1H-indole

-

Materials: 5-Nitro-1H-indole, a suitable protecting group (e.g., Boc-anhydride or a sulfonyl chloride), a base (e.g., sodium hydride or triethylamine), and an appropriate solvent (e.g., tetrahydrofuran or dichloromethane).

-

Procedure: To a solution of 5-nitro-1H-indole in the chosen solvent, the base is added, followed by the protecting group reagent. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the N-protected 5-nitro-1H-indole is isolated and purified.

Step 3: Introduction of the Ethanone Moiety

-

Materials: N-protected 5-nitro-1H-indole, a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride), and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).

-

Procedure: A Friedel-Crafts acylation is performed by adding the acetylating agent to a mixture of the N-protected 5-nitro-1H-indole and the Lewis acid catalyst in the solvent at a controlled temperature. After the reaction is complete, the mixture is worked up to yield the N-protected 5-(1-oxoethyl)-1H-indole.

Step 4: Reductive Amination and Deprotection

-

Materials: The product from Step 3, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), a source of ammonia (e.g., ammonium acetate), and a suitable deprotecting agent if necessary.

-

Procedure: The ketone is converted to the amine via reductive amination. This can be achieved in a one-pot reaction with a reducing agent and an ammonia source. Following the reductive amination, the N-protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield 1-(1H-indol-5-yl)ethanamine. The final product is then purified by chromatography.

Characterization

The structure of the synthesized 1-(1H-indol-5-yl)ethanamine would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H stretches of the amine and indole).

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of 1-(1H-indol-5-yl)ethanamine for its predicted receptor targets, a competitive radioligand binding assay would be employed.[6][7] This protocol is a generalized procedure that would be adapted for each specific receptor.

Objective: To determine the inhibition constant (Ki) of 1-(1H-indol-5-yl)ethanamine at a specific G protein-coupled receptor (e.g., human 5-HT1A receptor).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

-

A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding determinator (a high concentration of a known ligand for the receptor, e.g., 10 µM serotonin).

-

1-(1H-indol-5-yl)ethanamine stock solution of known concentration.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding determinator, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of 1-(1H-indol-5-yl)ethanamine, and cell membranes.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 1-(1H-indol-5-yl)ethanamine.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Predicted Signaling Pathways

Based on its structural similarity to other tryptamines, 1-(1H-indol-5-yl)ethanamine is expected to act as an agonist at serotonin and possibly dopamine receptors. The activation of these G protein-coupled receptors initiates intracellular signaling cascades that mediate the physiological and pharmacological effects of the ligand.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[8][9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[8]

Caption: 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to Gq/11 proteins.[11] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, modulating their activity.[11]

Caption: 5-HT2A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the dopamine D2 receptor is coupled to the Gi subtype of G proteins.[13] Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.[14] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release in dopaminergic pathways.

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion and Future Directions

1-(1H-indol-5-yl)ethanamine represents an under-investigated molecule within the broader class of pharmacologically relevant indoleamines. Based on established structure-activity relationships, it is poised to interact with key monoamine G protein-coupled receptors, particularly those for serotonin. This technical guide provides a foundational framework for its synthesis and pharmacological characterization.

Future research should focus on the definitive synthesis and purification of 1-(1H-indol-5-yl)ethanamine, followed by a comprehensive in vitro pharmacological profiling to determine its receptor binding affinities and functional activities. Subsequent in vivo studies would be necessary to elucidate its physiological effects and therapeutic potential. The experimental protocols and signaling pathway diagrams presented herein offer a roadmap for such investigations, which could uncover novel therapeutic applications for this and related indoleamine derivatives.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Predicted Pharmacology of 1-(1H-indol-5-yl)ethanamine

Disclaimer: Direct pharmacological data for 1-(1H-indol-5-yl)ethanamine is not currently available in the public domain. This guide provides a hypothesized pharmacological profile based on the known activities of structurally analogous compounds. The experimental protocols, data tables, and signaling pathways described herein represent a predictive framework for the scientific investigation of this molecule.

Introduction

1-(1H-indol-5-yl)ethanamine is an indoleamine derivative with a chemical structure suggestive of psychoactive properties. As a positional isomer of tryptamine, a well-known serotonergic agonist, and structurally related to potent monoamine releasing agents, this compound is a compelling candidate for investigation within the field of neuropharmacology. This technical guide outlines the predicted molecular targets, mechanisms of action, and the requisite experimental methodologies for the comprehensive pharmacological characterization of 1-(1H-indol-5-yl)ethanamine. The intended audience for this document includes researchers, scientists, and professionals in drug development.

Predicted Pharmacological Profile

Based on its structural similarity to known psychoactive compounds, particularly 5-(2-aminopropyl)indole (5-IT), it is hypothesized that 1-(1H-indol-5-yl)ethanamine primarily functions as a modulator of monoaminergic systems. The core indole scaffold with an ethylamine side chain at the 5-position suggests potential interactions with serotonin and dopamine receptors, as well as monoamine transporters.

Predicted Molecular Targets

The primary molecular targets for 1-(1H-indol-5-yl)ethanamine are predicted to be within the serotonin (5-HT) and dopamine (DA) systems. A summary of these potential targets and the rationale for their inclusion is presented below.

| Target Class | Specific Target | Predicted Activity | Rationale |

| Serotonin Receptors | 5-HT1A | Agonist/Partial Agonist | Indoleamine core is a common pharmacophore for 5-HT receptors. |

| 5-HT2A | Agonist/Partial Agonist | Structural similarity to tryptamine, a known 5-HT receptor agonist. | |

| 5-HT2C | Agonist/Partial Agonist | Potential for broad-spectrum activity at 5-HT receptors. | |

| Dopamine Receptors | D1 | Agonist/Partial Agonist | Structurally related compounds have shown activity at dopamine receptors. |

| D2 | Agonist/Partial Agonist | Potential for interaction with D2-family receptors. | |

| Monoamine Transporters | SERT (Serotonin Transporter) | Substrate (Releasing Agent) | The related compound 5-IT is a potent serotonin releasing agent.[1] |

| DAT (Dopamine Transporter) | Substrate (Releasing Agent) | 5-IT also demonstrates potent dopamine releasing activity.[1] | |

| NET (Norepinephrine Transporter) | Substrate (Releasing Agent) | Activity at NET is also plausible based on the pharmacology of 5-IT.[1] | |

| Enzymes | MAO-A (Monoamine Oxidase A) | Inhibitor | 5-IT is a known inhibitor of MAO-A.[2] |

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile of 1-(1H-indol-5-yl)ethanamine, a series of in vitro experiments are necessary. The following protocols provide a general framework for these investigations.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of 1-(1H-indol-5-yl)ethanamine to its predicted molecular targets.

Objective: To quantify the affinity (Ki) of the test compound for a panel of receptors and transporters.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target of interest (e.g., CHO or HEK293 cells expressing human 5-HT2A receptors).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

-

Radioligand: A specific radiolabeled ligand for the target of interest (e.g., [3H]ketanserin for 5-HT2A receptors) is used at a concentration near its Kd.

-

Incubation: The membranes, radioligand, and various concentrations of the unlabeled test compound (1-(1H-indol-5-yl)ethanamine) are incubated to allow for competitive binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining the efficacy of 1-(1H-indol-5-yl)ethanamine at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Example Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Activation

Objective: To measure the ability of the test compound to activate Gq-coupled receptors like the 5-HT2A receptor.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Compound Addition: Various concentrations of 1-(1H-indol-5-yl)ethanamine are added to the cells. A known 5-HT2A agonist (e.g., serotonin) is used as a positive control.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The EC50 value (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression of the concentration-response curve.

Monoamine Transporter Uptake and Release Assays

These assays will determine if 1-(1H-indol-5-yl)ethanamine acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Example Protocol: [3H]Dopamine Release Assay from Rat Striatal Synaptosomes

Objective: To assess the dopamine-releasing properties of the test compound.

-

Synaptosome Preparation: Synaptosomes are prepared from fresh rat striatal tissue by homogenization and differential centrifugation.

-

Loading: Synaptosomes are incubated with [3H]dopamine to allow for its uptake via the dopamine transporter.

-

Wash: Excess unincorporated [3H]dopamine is removed by washing.

-

Release: The loaded synaptosomes are exposed to various concentrations of 1-(1H-indol-5-yl)ethanamine. A known dopamine releaser (e.g., amphetamine) is used as a positive control.

-

Quantification: The amount of [3H]dopamine released into the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The EC50 value for release is determined from the concentration-response curve.

Enzyme Inhibition Assays

Objective: To determine if 1-(1H-indol-5-yl)ethanamine inhibits the activity of monoamine oxidase A (MAO-A).

General Protocol:

-

Enzyme Source: Recombinant human MAO-A is used.

-

Substrate: A suitable substrate for MAO-A (e.g., kynuramine) is used.

-

Incubation: The enzyme, substrate, and various concentrations of the test compound are incubated.

-

Detection: The product of the enzymatic reaction is measured (e.g., by fluorescence).

-

Data Analysis: The IC50 value for enzyme inhibition is calculated.

Visualizations

Hypothesized Signaling Pathways

The following diagrams illustrate the predicted signaling cascades initiated by the interaction of 1-(1H-indol-5-yl)ethanamine with key serotonin and dopamine receptors.

Caption: Hypothesized 5-HT2A receptor-mediated signaling cascade.

Caption: Hypothesized D1 receptor-mediated signaling cascade.

Experimental Workflow

The following diagram outlines a logical workflow for the pharmacological characterization of 1-(1H-indol-5-yl)ethanamine.

Caption: A logical workflow for pharmacological characterization.

Conclusion

While the pharmacology of 1-(1H-indol-5-yl)ethanamine remains to be empirically determined, its chemical structure provides a strong basis for testable hypotheses. The predicted interaction with serotonin and dopamine receptors, as well as monoamine transporters, positions this compound as a molecule of significant interest for neuropharmacological research. The experimental framework outlined in this guide provides a comprehensive approach to elucidating its mechanism of action and potential therapeutic or toxicological properties. Future research based on these principles will be instrumental in defining the precise pharmacological profile of this novel indoleamine.

References

Methodological & Application

Application Notes and Protocols for 1-(1H-indol-5-yl)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of 1-(1H-indol-5-yl)ethanamine as a versatile building block in organic synthesis. This chiral primary amine, featuring an indole scaffold, is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and drug discovery. The indole moiety is a privileged structure in numerous biologically active compounds, and its derivatives are of significant interest for their potential therapeutic applications.

Overview of Synthetic Applications

1-(1H-indol-5-yl)ethanamine possesses two primary reactive sites for synthetic modification: the primary amine of the ethanamine side chain and the nitrogen atom of the indole ring. The primary amine is highly nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. The indole nitrogen can be alkylated or acylated under appropriate basic conditions. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following sections detail generalized experimental protocols for key synthetic transformations involving 1-(1H-indol-5-yl)ethanamine. These protocols are based on standard procedures for similar substrates and may require optimization for specific target molecules.

The primary amine of 1-(1H-indol-5-yl)ethanamine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a suitable coupling agent to form the corresponding amides. These amide derivatives are common motifs in pharmacologically active compounds.

General Protocol for Acylation using an Acyl Chloride:

-

Dissolve 1-(1H-indol-5-yl)ethanamine (1.0 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-